molecular formula C17H14N2O3S2 B2521093 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(methylsulfanyl)benzamide CAS No. 896353-89-2

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(methylsulfanyl)benzamide

Cat. No.: B2521093
CAS No.: 896353-89-2
M. Wt: 358.43
InChI Key: IFSDFVPWYYEUPT-UHFFFAOYSA-N
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Description

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-2-(methylsulfanyl)benzamide is a heterocyclic compound featuring a tricyclic core system with sulfur (thia), oxygen (dioxa), and nitrogen (aza) atoms. The benzamide moiety at position 5 is substituted with a methylsulfanyl group at the ortho position. This substitution likely enhances lipophilicity and influences binding interactions with biological targets, such as enzymes or receptors. The compound’s structural complexity necessitates advanced analytical techniques (e.g., NMR, LCMS) for characterization and purity assessment .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-23-14-5-3-2-4-10(14)16(20)19-17-18-11-8-12-13(9-15(11)24-17)22-7-6-21-12/h2-5,8-9H,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSDFVPWYYEUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(methylsulfanyl)benzamide involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of benzamide derivatives .

Scientific Research Applications

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(methylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide

  • Key Difference : The benzamide substituent is a 3-(2,5-dioxopyrrolidin-1-yl) group instead of 2-(methylsulfanyl).
  • Synthesis : Likely involves similar tricyclic core formation but diverges in the benzamide coupling step, using 3-substituted precursors.

Substituted 1,3-Oxazepine and Thiazolidine Derivatives

  • Examples :
    • 2-(Benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl) acetamide (, Table 3)
    • 2-(Benzimidazole)-N-(2-(4-substitutedphenyl)-2-methyl-4-oxothiazolidin-3-yl) acetamide (, Table 5)
  • Key Differences : These compounds feature azetidine or thiazolidine cores instead of the tricyclic system. The acetamide side chains and benzimidazole groups may confer distinct steric and electronic properties.

Functional Group Analogues

Methylsulfanyl-Containing Compounds

  • Example : Spiro compounds with benzothiazole groups ().
  • Comparison : The methylsulfanyl group in the target compound may enhance lipophilicity and metabolic stability, similar to its role in benzothiazole-based spiro derivatives. However, the tricyclic core limits direct structural overlap.

Sulfur/Oxygen Heterocycles

  • Example : 7-Oxa-9-aza-spiro[4.5]decane-6,10-dione derivatives ().
  • Comparison : These spiro compounds prioritize oxygen and nitrogen in their cores, whereas the target compound integrates sulfur. Sulfur’s larger atomic radius may increase ring strain or alter π-π stacking interactions.

Analytical and Functional Comparisons

Molecular Networking (MS/MS)

  • The target compound’s MS/MS profile would likely cluster with other tricyclic benzamides (cosine score >0.8). However, the methylsulfanyl group may produce unique fragment ions, reducing similarity to pyrrolidinedione analogues .

Chemical-Genetic Profiling

  • If the target compound induces fitness defects in kinase-associated yeast strains, its profile may align with known kinase inhibitors (e.g., staurosporine analogues). This contrasts with thiazolidine derivatives, which often affect cell wall biosynthesis genes .

Biological Activity

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(methylsulfanyl)benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S and a molecular weight of approximately 340.4 g/mol. Its structure includes a tricyclic framework integrated with dioxane and thiazole moieties that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Tricyclic Core : Utilizing various reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
  • Functionalization : Introducing the methylsulfanyl and benzamide groups to enhance solubility and biological interaction potential.

The specific reaction conditions (temperature, solvent, catalysts) are crucial for achieving high yields and purity in these transformations.

This compound exhibits biological activity through its interaction with specific molecular targets within cells. The benzothiazole moiety is known to interact with enzymes or receptors, modulating their activity significantly. This interaction can lead to alterations in various cellular pathways, thus influencing biological effects such as apoptosis and cell proliferation .

Anticancer Properties

Recent studies have shown that compounds similar to N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca} exhibit significant anticancer activity:

  • In vitro Studies : A study on similar compounds demonstrated their potential in reducing cell viability in oral cancer cells (Ca9-22 and CAL 27) when subjected to combined treatments (X-ray/SK2), indicating a synergistic effect that enhances apoptotic pathways .

Enzyme Inhibition

The compound's structural components suggest potential enzyme inhibition properties:

Target Enzyme Effect Reference
KinaseInhibition of phosphorylation
ProteaseModulation of activity

Case Studies

  • Study on Anticancer Effects : A recent study highlighted the effectiveness of related compounds in inducing apoptosis in oral cancer cells through ROS-dependent mechanisms. The treatment resulted in increased levels of caspases (caspase 3 and 8), indicating enhanced apoptotic signaling pathways .
  • Mechanistic Insights : Another investigation into similar compounds revealed their ability to modulate cellular stress responses and DNA damage repair mechanisms, which are critical in cancer therapy .

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